molecular formula C13H19F3N4O2S B2371808 N-methyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415541-88-5

N-methyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2371808
CAS No.: 2415541-88-5
M. Wt: 352.38
InChI Key: ASMZCVNJJLROMO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a trifluoropropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoropropylsulfonyl Group: This step involves the reaction of the piperidine derivative with a trifluoropropylsulfonyl chloride under basic conditions.

    Attachment of the Pyrimidine Ring: The final step involves coupling the piperidine derivative with a pyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: The trifluoropropylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acids or enzymes. The trifluoropropylsulfonyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-2-amine
  • N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-5-amine

Uniqueness

N-methyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to the specific positioning of the trifluoropropylsulfonyl group and the pyrimidine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O2S/c1-19(12-2-6-17-10-18-12)11-3-7-20(8-4-11)23(21,22)9-5-13(14,15)16/h2,6,10-11H,3-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMZCVNJJLROMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)CCC(F)(F)F)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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